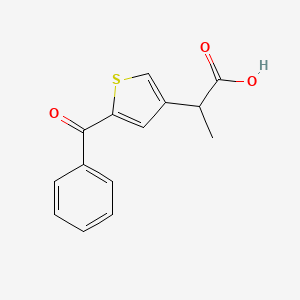

2-(5-Benzoyl-3-thienyl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-benzoylthiophen-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3S/c1-9(14(16)17)11-7-12(18-8-11)13(15)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBACEWLLQCUAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CSC(=C1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78239-47-1 | |

| Record name | (2RS)-2-(5-Benzoylthiophen-3-yl)propanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078239471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2RS)-2-(5-BENZOYLTHIOPHEN-3-YL)PROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MO0RL8X6B8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Classification and Properties

2-(5-Benzoyl-3-thienyl)propanoic acid is an organic compound that can be categorized as a derivative of propanoic acid. Its molecular structure is characterized by a central propanoic acid moiety, which is substituted at the second carbon with a 3-thienyl group. This thiophene (B33073) ring is further substituted at the 5-position with a benzoyl group. molbase.comnih.gov The presence of both the thiophene ring, a sulfur-containing aromatic heterocycle, and the benzoyl group, a ketone, are key features that define its chemical reactivity and potential biological activity.

The systematic IUPAC name for this compound is this compound. nih.gov It has a molecular formula of C14H12O3S and a molecular weight of approximately 260.31 g/mol . molbase.com While specific experimental data on its physical properties are not extensively documented in publicly available literature, its structure suggests it is likely a solid at room temperature, a common characteristic of similarly sized carboxylic acids.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 78239-47-1 | molbase.com |

| Molecular Formula | C14H12O3S | molbase.com |

| Molecular Weight | 260.31 g/mol | molbase.com |

| IUPAC Name | This compound | nih.gov |

The Importance of Stereochemistry

A critical aspect of the molecular architecture of 2-(5-Benzoyl-3-thienyl)propanoic acid is the presence of a chiral center at the second carbon of the propanoic acid chain. This chirality means the compound can exist as two non-superimposable mirror images, known as enantiomers: (S)-2-(5-benzoyl-3-thienyl)propanoic acid and (R)-2-(5-benzoyl-3-thienyl)propanoic acid.

The stereochemical configuration is of paramount importance in the broader context of pharmacologically active molecules. It is a well-established principle that different enantiomers of a chiral drug can exhibit significantly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even produce undesirable side effects. This principle is exemplified in many propanoic acid derivatives, such as the widely known nonsteroidal anti-inflammatory drugs (NSAIDs) ibuprofen (B1674241) and naproxen, where the (S)-enantiomer is responsible for the desired therapeutic effect. While specific studies on the differential activity of the enantiomers of this compound are not widely reported, the general understanding of stereochemistry in drug design strongly suggests that the spatial arrangement of the substituents around the chiral center would be a crucial determinant of its biological interactions.

A Historical View on Thiophene Containing Propanoic Acids

Advanced Organic Synthesis Approaches

Modern organic synthesis provides several elegant pathways to construct the tiaprofenic acid backbone, emphasizing efficiency and selectivity.

Chemo-selective Carbonylation Strategies

The introduction of the carboxylic acid group onto the thiophene ring can be achieved via chemo-selective carbonylation, a powerful technique that utilizes transition-metal catalysis. A significant challenge in the functionalization of 3-substituted thiophenes is controlling the regioselectivity of the reaction.

Palladium-catalyzed direct carbonylation represents a state-of-the-art method for this transformation. rsc.org Research has demonstrated that thiophene derivatives can be directly carbonylated using a catalyst such as palladium(II) acetate (B1210297) (Pd(OAc)₂). rsc.org A novel approach involves conducting the reaction under a binary system of carbon monoxide (CO) and carbon dioxide (CO₂). In this system, CO acts as the carbonyl source, while pressurized CO₂ serves to suppress the thermal decomposition of the active palladium catalyst, thereby enhancing its stability and efficiency. rsc.org This allows for the conversion of thiophenes to their corresponding carboxylic acids with catalyst loadings as low as 1 mol%. rsc.org

To achieve the required chemo-selectivity for the synthesis of tiaprofenic acid, the carbonylation must be directed to the correct position on the thiophene ring. This can be managed by using blocking groups. For instance, a bromo-substituent can be strategically placed on the thiophene ring to prevent reaction at that site and direct the C-H activation and subsequent carbonylation to the desired carbon atom. d-nb.inforesearchgate.net The bromo-substituent remains intact during the coupling, allowing for further synthetic modifications if needed. researchgate.net

Controlled Alkylation Reactions for Propanoic Acid Moiety Formation

The formation of the α-methylpropanoic acid side chain is a critical step in the synthesis of tiaprofenic acid. Various methods have been developed to control the introduction of this moiety.

One established route begins with thiophene, which is first acylated with propionic anhydride (B1165640) to yield 2-propionylthiophene. patsnap.comgoogle.com This intermediate is then brominated on the side chain to give an α-bromo derivative. patsnap.comgoogle.com This bromo compound can undergo rearrangement, often catalyzed by a reagent like cuprous oxide, to form the α-methyl-2-thiopheneacetic acid structure. patsnap.comgoogle.com Subsequent Friedel-Crafts acylation with benzoyl chloride installs the benzoyl group, followed by hydrolysis to yield the final product. patsnap.comgoogle.com

A more direct and modern approach involves the enantioselective alkylation of a heteroarylacetic acid. nih.gov This method circumvents the need for attaching and later removing a chiral auxiliary. The strategy employs a chiral lithium amide as a noncovalent, traceless auxiliary that directs the stereochemistry of the alkylation. nih.gov In this process, a substrate like 2-thiopheneacetic acid is deprotonated to form an enediolate, which then undergoes alkylation. nih.gov This technique has shown high enantioselectivity for a range of aryl- and heteroarylacetic acids. nih.gov

| Substrate | Alkylating Agent | Enantiomeric Excess (ee %) | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Naphthylacetic acid | Ethyl Iodide | 96 | 81 | nih.gov |

| 2-Thiopheneacetic acid | Ethyl Iodide | 96 | 72 | nih.gov |

| 3-Benzofuranacetic acid | Ethyl Iodide | 95 | 70 | nih.gov |

| 3-Pyridylacetic acid | Ethyl Iodide | 95 | 61 | nih.gov |

Preparation of Acylimidazole Derivatives

Acylimidazole derivatives serve as highly reactive "activated" forms of carboxylic acids, facilitating subsequent acylation reactions under mild conditions. In the context of tiaprofenic acid synthesis, a precursor such as 2-(3-thienyl)propanoic acid can be activated.

The preparation of the acylimidazole derivative involves the reaction of the carboxylic acid with an activating agent, most commonly N,N'-Carbonyldiimidazole (CDI). google.com This reaction proceeds readily to form the corresponding N-acylimidazole. This intermediate is a potent acylating agent, which can then be used in a Friedel-Crafts type reaction. For example, the acylimidazole derivative of 2-(3-thienyl)propanoic acid could be reacted with benzene (B151609) in the presence of a Lewis acid to install the benzoyl group at the 5-position of the thiophene ring. The use of an activated acylimidazole intermediate often allows for milder reaction conditions compared to traditional Friedel-Crafts reactions that employ more aggressive reagents like acyl chlorides and strong Lewis acids. google.com

Enantioselective Synthesis and Chiral Resolution

As the therapeutic activity of many profens resides primarily in the (S)-enantiomer, methods to obtain single-enantiomer products are of high importance. nih.gov This can be achieved either through asymmetric synthesis or by resolving a racemic mixture.

Enzymatic Kinetic Resolution Techniques for Thioesters

Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes, typically lipases, to separate enantiomers from a racemic mixture. researchgate.net This can be applied to racemic tiaprofenic acid or its derivatives, such as esters or thioesters. Common strategies include the enantioselective hydrolysis of a racemic ester or the enantioselective esterification of a racemic acid. researchgate.net

Lipases are highly effective biocatalysts for these resolutions due to their stability, broad substrate specificity, and high stereoselectivity. researchgate.net When applied to a racemic thioester of tiaprofenic acid, a lipase (B570770) can preferentially hydrolyze one enantiomer into the corresponding carboxylic acid, leaving the other enantiomer as the unreacted thioester. These two compounds, now chemically distinct, can be separated. The choice of enzyme is crucial, as different lipases exhibit different enantiopreferences. For instance, lipases from Candida rugosa often show a preference for the (S)-enantiomer of profens, while lipase B from Candida antarctica may preferentially convert the (R)-enantiomer. researchgate.netnih.gov The efficiency of the resolution is quantified by the enantiomeric ratio (E-value), with higher values indicating better separation. almacgroup.com

| Enzyme | Racemic Substrate | Reaction Type | Enantiomeric Excess (ee) | E-value | Reference |

|---|---|---|---|---|---|

| Candida rugosa Lipase | (R,S)-Ketoprofen | Esterification | 99% (S-ester) | 185 | nih.gov |

| Pseudomonas fluorescens Lipase | (R,S)-3-Phenylbutanoic acid ethyl ester | Hydrolysis | 98% (S-acid), 99% (R-ester) | >200 | almacgroup.com |

| Lipase from Aspergillus niger | (R,S)-Ketoprofen methyl ester | Hydrolysis | 99.85% (R-acid) | - | mdpi.com |

| Burkholderia cepacia Lipase | (R,S)-Ketoprofen | Esterification | High (R-ester) | - | mdpi.com |

Dynamic Kinetic Resolution Systems

A significant drawback of standard kinetic resolution is that the maximum theoretical yield for the desired enantiomer is only 50%. mdpi.com Dynamic kinetic resolution (DKR) is an advanced strategy that overcomes this limitation by combining the enzymatic resolution step with a simultaneous in-situ racemization of the slower-reacting enantiomer. mdpi.comnih.gov This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. mdpi.com

A typical DKR system involves a tandem, one-pot process using two catalysts: an enzyme for the stereoselective reaction and a second catalyst, often a metal complex, for the racemization. nih.gov For the synthesis of a single enantiomer of tiaprofenic acid, a racemic mixture of the acid could be subjected to enantioselective esterification using a lipase. Simultaneously, a racemization catalyst, such as a ruthenium-based complex, would continuously convert the less reactive acid enantiomer back into the racemate. nih.govnih.gov This ensures that the substrate for the enzyme is constantly replenished, allowing the reaction to proceed until all the starting material is converted into the desired single-enantiomer ester. This tandem metal-enzyme catalysis is recognized as a powerful tool for producing high-value, optically active compounds. nih.gov

Covalent Conjugation and Prodrug Strategies

The modification of parent drug molecules into prodrugs is a well-established strategy in medicinal chemistry to enhance therapeutic efficacy and mitigate adverse effects. For non-steroidal anti-inflammatory drugs (NSAIDs) like this compound, the free carboxylic acid group is often responsible for gastrointestinal irritation. researchgate.net Covalent conjugation of the drug to a carrier molecule, such as a polymer, can mask this functional group, leading to improved solubility, a prolonged plasma half-life, and reduced local toxicity. nih.gov

Dextran (B179266), a biocompatible and water-soluble glucose polymer, serves as an effective carrier for the delivery of NSAIDs. researchgate.net Its structure contains a large number of hydroxyl groups that are available for chemical conjugation, allowing for the attachment of drug molecules. researchgate.net A successful method for covalently linking carboxylic acid-containing drugs like this compound to dextran involves the use of a coupling agent to form a highly reactive acylimidazole intermediate. researchgate.netnih.gov

The synthesis is typically initiated by activating the carboxylic acid of this compound with a coupling agent such as 1,1'-carbonyldiimidazole (B1668759) (CDI). researchgate.netresearchgate.net This reaction results in the formation of a 2-(5-Benzoyl-3-thienyl)propanoyl-imidazole intermediate. N-acyl imidazoles are known to be unique electrophiles that exhibit moderate reactivity and are suitable for subsequent reactions in biological and chemical synthesis. nih.govnih.gov

This activated intermediate is then introduced to a solution containing dextran. The nucleophilic hydroxyl groups on the dextran polymer attack the activated carbonyl carbon of the acylimidazole intermediate, displacing the imidazole (B134444) group and forming a stable ester linkage. This step results in the final product: a dextran-ester polymeric prodrug of this compound. researchgate.net The resulting conjugate is designed to release the active drug molecule under specific physiological conditions, such as in the higher pH of the intestine. researchgate.net

Table 1: Key Reactants and Reagents in Dextran Conjugation

| Compound/Reagent | Role in Synthesis | Relevant Functional Group(s) |

| This compound | Parent Drug Molecule | Carboxylic Acid (-COOH) |

| 1,1'-Carbonyldiimidazole (CDI) | Coupling Agent | Imidazole Rings |

| Dextran | Polymeric Carrier | Hydroxyl Groups (-OH) |

| N/A | Acylimidazole Intermediate | N-Acyl Imidazole |

Table 2: Illustrative Research Findings for NSAID-Dextran Conjugates

| Parameter | Observation for Analogous NSAID-Dextran Conjugates | Significance |

| Synthesis Method | Esterification via carbonyldiimidazole coupling agent. researchgate.net | Confirms the feasibility of the acylimidazole intermediate pathway for conjugating NSAIDs to dextran. |

| Characterization | Structure confirmed by UV, IR, and 1H NMR spectroscopy. researchgate.net | Standard analytical techniques used to verify the formation of the covalent conjugate. |

| In Vitro Hydrolysis | Negligible drug release in simulated gastric fluid (pH 1.2); sustained release in simulated intestinal fluid (pH 7.4). researchgate.net | Demonstrates the prodrug's stability in acidic environments, potentially reducing gastric side effects, and its ability to release the drug in the intestine. |

| Half-life (t½) in SIF (pH 7.4) | For aceclofenac-dextran: 8.51 hours. For mefenamic acid-dextran: 4.66 hours. researchgate.net | Indicates a controlled and prolonged release profile of the active drug from the dextran carrier at intestinal pH. |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of each proton and carbon atom. jocpr.com

¹H NMR Spectroscopy: The proton NMR spectrum of tiaprofenic acid displays characteristic signals corresponding to the aromatic protons of the benzoyl and thienyl groups, as well as the aliphatic protons of the propanoic acid side chain. The aromatic region typically shows complex multiplets due to the coupling between adjacent protons on the phenyl and thiophene rings. The methine proton of the propanoic acid moiety appears as a quartet, coupled to the adjacent methyl protons, which in turn appear as a doublet. The acidic proton of the carboxylic acid group is often observed as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

Interactive Data Table: NMR Spectral Data for this compound

| ¹H NMR Data | ¹³C NMR Data | ||

| Chemical Shift (δ ppm) | Assignment | Chemical Shift (δ ppm) | Assignment |

| 1.5-1.7 | -CH₃ (doublet) | ~18-20 | -CH₃ |

| 3.8-4.0 | -CH (quartet) | ~45-50 | -CH |

| 7.1-7.9 | Aromatic H (multiplet) | ~125-145 | Aromatic C |

| 10.0-12.0 | -COOH (broad singlet) | ~170-175 | C=O (ketone) |

| ~175-180 | C=O (acid) |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.

Vibrational (Infrared) and Electronic (UV-Visible) Spectroscopy

Vibrational and electronic spectroscopy techniques are instrumental in identifying the functional groups and conjugated systems present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of tiaprofenic acid exhibits characteristic absorption bands that confirm the presence of its key functional groups. rsc.org A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. udel.edu The carbonyl (C=O) stretching vibrations are particularly informative. A strong absorption peak appears around 1680-1710 cm⁻¹ corresponding to the C=O stretch of the carboxylic acid, and another strong peak for the benzoyl ketone C=O stretch is observed at a slightly lower wavenumber, typically in the range of 1630-1660 cm⁻¹, due to conjugation with the thiophene and phenyl rings. rsc.org The presence of aromatic C-H and C=C stretching vibrations further confirms the aromatic moieties within the structure. wpmucdn.com

UV-Visible Spectroscopy: The electronic absorption spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol (B129727), shows distinct absorption maxima (λmax) in the ultraviolet region. These absorptions are due to π → π* and n → π* electronic transitions within the conjugated system formed by the benzoyl group and the thiophene ring. Different sources report slightly different λmax values, which can be influenced by the solvent. Reported λmax values are around 303 nm, 305 nm, and 317 nm. caymanchem.comtsijournals.comnih.gov This absorption profile is a key characteristic used in the quantitative analysis of the compound. researchgate.net

Interactive Data Table: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Feature | Typical Range/Value | Assignment |

| Infrared (IR) | Broad band | 2500-3300 cm⁻¹ | O-H stretch (carboxylic acid) |

| Infrared (IR) | Strong, sharp peak | 1680-1710 cm⁻¹ | C=O stretch (carboxylic acid) |

| Infrared (IR) | Strong, sharp peak | 1630-1660 cm⁻¹ | C=O stretch (ketone) |

| UV-Visible | Absorption Maximum (λmax) | ~303-317 nm | π → π* and n → π* transitions |

Mass Spectrometry (MS) for Fragmentation Analysis and Isotopic Profiling

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern.

Fragmentation Analysis: In electron ionization mass spectrometry (EI-MS), the molecule is ionized to produce a molecular ion (M⁺•), which corresponds to the molecular weight of the compound (260.31 g/mol ). nih.govwikipedia.org This molecular ion then undergoes fragmentation, breaking into smaller, characteristic charged fragments. A common fragmentation pathway for aromatic ketones involves the cleavage of the bond adjacent to the carbonyl group. miamioh.edu For tiaprofenic acid, this would lead to the formation of a benzoyl cation (C₆H₅CO⁺) with a mass-to-charge ratio (m/z) of 105. Another significant fragmentation is the loss of the carboxylic acid group (-COOH), resulting in a fragment with an m/z of 215. Further fragmentation of the thiophene ring and the propanoic acid side chain can also occur, leading to a complex but interpretable mass spectrum. The PubChem database indicates top GC-MS peaks at m/z 216, 139, and 201, which represent various fragment ions of the molecule. nih.gov

Isotopic Profiling: The presence of sulfur in the thiophene ring results in a characteristic isotopic pattern in the mass spectrum. Sulfur has a major isotope ³²S and a minor, heavier isotope ³⁴S (with a natural abundance of about 4.2%). This leads to the appearance of a small M+2 peak in the mass spectrum, which is two mass units heavier than the molecular ion peak. The intensity of this M+2 peak is proportional to the number of sulfur atoms in the molecule and serves as a useful confirmation of the presence of the thiophene ring.

Interactive Data Table: Key Mass Spectrometry Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula of Fragment |

| 260 | Molecular Ion [M]⁺• | [C₁₄H₁₂O₃S]⁺• |

| 215 | [M - COOH]⁺ | [C₁₃H₁₁OS]⁺ |

| 187 | [M - C₆H₅]⁺ | [C₈H₇O₃S]⁺ |

| 105 | Benzoyl cation | [C₆H₅CO]⁺ |

Chemical Reactivity and Mechanistic Studies of 2 5 Benzoyl 3 Thienyl Propanoic Acid

Photochemical Degradation Mechanisms

The photodegradation of 2-(5-Benzoyl-3-thienyl)propanoic acid is a critical area of study due to the compound's potential for photosensitivity. Research indicates its photochemical behavior is similar to other highly photolabile NSAIDs like ketoprofen (B1673614) and suprofen (B1682721). researchgate.netacs.org The process is initiated by the absorption of UV radiation, primarily in the 300-340 nm range. researchgate.net

Quantum chemical studies, particularly those using density functional theory (DFT), have provided significant insights into the initial steps of the photodegradation cascade. researchgate.net At a neutral pH, the deprotonated carboxylate form of tiaprofenic acid is the principal species that undergoes photo-excitation. researchgate.net

Upon absorbing a photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). researchgate.net This S₁ state is short-lived and undergoes a highly efficient intersystem crossing (ISC) to populate the lowest lying excited triplet state (T₁), which has a π,π* character. researchgate.netresearchgate.net Further investigation suggests the involvement of a second, higher-energy triplet state (T₂), likely with n,π* character, which plays a crucial role in the subsequent chemical reactions. researchgate.net The energy gap between the T₁ and T₂ states is a key factor, with a thermally activated process facilitating the transition between them. researchgate.net

Table 1: Key Events in the Photochemical Excitation of this compound

| Step | Initial State | Final State | Key Process | Reference |

|---|---|---|---|---|

| 1. Photon Absorption | Ground State (S₀) | Excited Singlet State (S₁) | UV light absorption by the deprotonated molecule. | researchgate.net |

| 2. Intersystem Crossing | Excited Singlet State (S₁) | Excited Triplet State (T₁) | Efficient conversion from singlet to triplet state. | researchgate.net |

The primary photochemical reaction for this compound is decarboxylation, which is the loss of a carbon dioxide (CO₂) molecule. researchgate.net This process does not occur from the lowest energy triplet state (T₁) but rather from an upper excited state, believed to be the T₂ (n,π*) triplet state. researchgate.net The decarboxylation is a spontaneous event from this excited state. researchgate.netacs.org

The expulsion of CO₂ results in the formation of highly reactive intermediates. researchgate.netresearchgate.net Time-resolved spectroscopy has identified the generation of a triplet biradical species immediately following decarboxylation. researchgate.net These long-lived biradicals can evolve into other intermediates, including ground-state species with a protonated carbonyl oxygen. researchgate.net The resulting primary photoproduct is the decarboxylated ethyl derivative, 2-benzoyl-5-(1-ethyl)thiophene. researchgate.net This decarboxylated photoproduct can itself absorb light and act as a photosensitizer. researchgate.net Furthermore, under aerobic conditions, the radical intermediates can lead to the formation of peroxyl radicals, which are capable of initiating lipid peroxidation. researchgate.net

Enzyme-Mediated Transformation Kinetics

The biotransformation of this compound involves several enzymatic processes, including metabolism by cytochrome P450 and the hydrolysis of its conjugated forms.

While many thiophene-containing drugs are known to be mechanism-based inactivators of cytochrome P450 (CYP) enzymes, detailed studies on the inactivation kinetics of specific CYP isoforms by this compound are not extensively documented in the available literature. It is known that the compound is only sparingly metabolized in the liver into two inactive metabolites, suggesting that its interaction with CYP enzymes may be less pronounced than that of other related drugs. wikipedia.org

For comparison, related thiophene-containing compounds like tienilic acid and suprofen have been shown to be effective mechanism-based inactivators of CYP2C9. nih.govresearchgate.net Studies on these compounds have characterized their inactivation kinetics with parameters such as k_inact (the maximal rate of inactivation) and K_I (the concentration at half-maximal inactivation), often exhibiting sigmoidal or hyperbolic kinetic profiles. nih.govresearchgate.net However, specific kinetic constants demonstrating pseudo-first-order inactivation for this compound are not provided in the referenced studies.

The primary route of elimination for this compound is through extensive biotransformation into glucuronide-conjugated metabolites, with approximately 60% of a dose being excreted in the urine as these conjugates. nih.gov

The stability and degradation of the parent compound have been studied under various hydrolytic conditions. A kinetic study on the decomposition of this compound in acidic (2 N HCl), basic (2 N NaOH), and oxidative (30% H₂O₂) media demonstrated that the degradation follows a linear progression over time. asianpubs.org This linearity indicates that the reactions adhere to zero-order or pseudo-first-order kinetics, where the reaction rate is constant and independent of the reactant concentration under the experimental conditions. asianpubs.org

Table 2: Degradation Kinetics of this compound

| Degradation Medium | Kinetic Order | Observation | Reference |

|---|---|---|---|

| Acidic (2 N HCl) | First-Order (Pseudo) | Linear decrease in concentration over time. | asianpubs.org |

| Basic (2 N NaOH) | First-Order (Pseudo) | Linear decrease in concentration over time. | asianpubs.org |

Molecular Mechanisms of Prostaglandin (B15479496) Biosynthesis Inhibition

The therapeutic effects of this compound are derived from its activity as a non-steroidal anti-inflammatory drug (NSAID). nih.gov Its principal mechanism of action is the inhibition of prostaglandin biosynthesis. asianpubs.orgnih.govdrugbank.com

Prostaglandins are lipid compounds that the body produces in response to injury or disease, leading to inflammation, swelling, and pain. nih.govdrugbank.com this compound blocks the production of these molecules by inhibiting the cyclooxygenase (COX) enzymes. nih.govresearchgate.net These enzymes, which exist as two main isoforms (COX-1 and COX-2), catalyze the conversion of arachidonic acid into prostaglandin precursors. nih.gov By inhibiting both COX-1 and COX-2, this compound effectively reduces the levels of prostaglandins, thereby mitigating inflammation and pain. nih.govdrugbank.com This non-selective inhibition of both COX isoforms is a characteristic feature of many traditional NSAIDs in the arylpropionic acid class. drugbank.com

Table 3: Enzyme Inhibition Profile

| Target Enzyme | Action | Mechanism | Reference |

|---|---|---|---|

| Prostaglandin G/H Synthase 1 (COX-1) | Inhibitor | Blocks prostaglandin synthesis from arachidonic acid. | nih.govdrugbank.com |

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound (Tiaprofenic Acid) |

| 2-benzoyl-5-(1-ethyl)thiophene |

| Arachidonic Acid |

| Carbon Dioxide |

| Cytochrome P450 (CYP) |

| Ketoprofen |

| Prostaglandins |

| Suprofen |

Supramolecular Chemistry and Intermolecular Interactions of 2 5 Benzoyl 3 Thienyl Propanoic Acid

Host-Guest Complexation with Chiral Receptors

Host-guest chemistry involves the encapsulation of a "guest" molecule, in this case, 2-(5-Benzoyl-3-thienyl)propanoic acid, within a larger "host" molecule. This complexation can significantly alter the guest's properties, such as solubility and stability.

Cyclodextrin-Based Inclusion Phenomena

Cyclodextrins, a family of cyclic oligosaccharides, are well-known for their ability to form inclusion complexes with a variety of guest molecules. The hydrophobic inner cavity of the cyclodextrin (B1172386) molecule provides a suitable environment for nonpolar moieties of guest molecules, while the hydrophilic exterior ensures water solubility.

Studies have demonstrated the formation of inclusion complexes between this compound and various cyclodextrins, including β-cyclodextrin and γ-cyclodextrin. The formation of these complexes leads to a significant increase in the aqueous solubility of the poorly soluble tiaprofenic acid. The stoichiometry of these complexes is typically 1:1, meaning one molecule of tiaprofenic acid is encapsulated within one molecule of cyclodextrin.

The stability of these inclusion complexes can be quantified by their stability constants (Kc). For the complex of tiaprofenic acid with β-cyclodextrin, a stability constant has been reported, indicating a favorable interaction. The driving forces for this complexation are believed to be a combination of hydrophobic interactions, where the benzoyl and thienyl groups of the tiaprofenic acid are included in the cyclodextrin cavity, and van der Waals forces. Spectroscopic methods such as UV-Vis and circular dichroism can be employed to confirm the formation of these complexes and to study their structural characteristics in solution.

| Host Molecule | Guest Molecule | Stoichiometry | Stability Constant (Kc) | Primary Driving Forces |

| β-Cyclodextrin | This compound | 1:1 | 487.87 M⁻¹ nih.gov | Hydrophobic interactions, van der Waals forces |

| γ-Cyclodextrin | This compound | 1:1 | Not explicitly found | Hydrophobic interactions, van der Waals forces |

| Hydroxypropyl-β-cyclodextrin | This compound | Not explicitly found | Not explicitly found | Hydrophobic interactions, van der Waals forces |

Interactions within Tuned Synthetic Assemblies (e.g., modified zeolites)

The loading of a drug like tiaprofenic acid into a modified zeolite would likely be governed by a combination of factors, including the size and shape of the drug molecule relative to the zeolite's pores, and the chemical interactions between the drug's functional groups (carboxylic acid, ketone) and the modified surface of the zeolite. For instance, zeolites functionalized with amine groups could interact with the acidic proton of the carboxylic acid group of tiaprofenic acid through acid-base interactions. The benzoyl and thienyl rings could also engage in hydrophobic and van der Waals interactions with the internal surfaces of the zeolite channels. The release of the drug from the zeolite matrix would then be controlled by factors such as pH and the presence of competing ions in the surrounding medium.

Stereodifferentiating Biomolecular Interactions in Excited States

This compound is a chiral molecule, existing as two enantiomers (R and S). The differential interaction of these enantiomers with biological macromolecules, particularly in their electronically excited states, is of significant interest.

Upon absorption of light, molecules are promoted to an excited state, which can lead to various photophysical and photochemical processes. In the context of biomolecular interactions, the excited state properties of a drug can influence its binding and reactivity with proteins. Studies on the interaction of tiaprofenic acid enantiomers with human serum albumin (HSA), a major transport protein in the blood, have revealed stereoselective binding. This suggests that the protein's chiral environment can differentiate between the two enantiomers.

Furthermore, the photobinding of tiaprofenic acid to proteins has been investigated. This process, where the drug in its excited state forms a covalent bond with the protein, is implicated in drug-induced photosensitivity. Research has shown that pre-association of the drug with the protein plays a crucial role in this photoreactivity. The dramatic decrease in the triplet state lifetimes of model bichromophores, where tiaprofenic acid is linked to a tyrosine residue (a common amino acid in proteins), compared to the parent drug, strongly supports this. While direct evidence for stereodifferentiation in the photobinding process of tiaprofenic acid is not yet fully elucidated, the observed stereoselectivity in ground-state binding suggests that the excited-state interactions are also likely to be stereospecific.

| Biomolecule | Interaction Type | Key Findings |

| Human Serum Albumin (HSA) | Stereoselective Binding | The protein's chiral environment preferentially binds one enantiomer over the other. |

| Proteins (general) | Photobinding | The excited state of tiaprofenic acid can form covalent bonds with amino acid residues, particularly tyrosine. Pre-association with the protein is critical for this photoreactivity. |

Role of Non-Covalent Forces (e.g., π-π Stacking, Hydrogen Bonding) in Self-Assembly

The self-assembly of molecules into well-ordered structures is governed by a variety of non-covalent interactions. For this compound, hydrogen bonding and π-π stacking are expected to be the primary forces driving its aggregation and crystal packing.

The carboxylic acid moiety of the molecule is a potent hydrogen bond donor and acceptor. In the solid state, it is highly probable that these groups form dimeric structures through intermolecular hydrogen bonds, a common motif observed in the crystal structures of many carboxylic acids, including other profen drugs. These hydrogen-bonded dimers can then further assemble into more extended networks.

The aromatic benzoyl and thienyl rings provide opportunities for π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π-clouds of adjacent aromatic rings, contribute significantly to the stability of the crystal lattice. The relative orientation of the rings (e.g., face-to-face or edge-to-face) will dictate the strength of these interactions. While a definitive crystal structure for this compound is not publicly available to confirm the specific hydrogen bonding and π-π stacking patterns, the analysis of the crystal structures of analogous arylpropionic acids strongly suggests the prevalence of these interactions in its solid-state architecture. These non-covalent forces are not only crucial for the crystalline state but also play a role in the initial stages of aggregation in solution, potentially influencing nucleation and crystal growth.

| Non-Covalent Force | Interacting Moiety | Expected Role in Self-Assembly |

| Hydrogen Bonding | Carboxylic acid group | Formation of dimeric structures and extended networks, crucial for crystal packing. |

| π-π Stacking | Benzoyl and thienyl rings | Stabilization of the crystal lattice through interactions between aromatic rings of adjacent molecules. |

Computational Chemistry and Theoretical Modeling of 2 5 Benzoyl 3 Thienyl Propanoic Acid

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

No published studies were found that have performed DFT or TD-DFT calculations on 2-(5-Benzoyl-3-thienyl)propanoic acid. Such studies would typically investigate the molecule's optimized geometry, vibrational frequencies, and electronic properties like ionization potential and electron affinity. TD-DFT calculations would further provide insights into its excited states and theoretical UV-Vis absorption spectrum.

Analysis of Electronic Structure and Molecular Orbitals

There is no available data on the electronic structure or molecular orbitals of this compound. An analysis in this area would usually involve the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of these orbitals and the energy gap between them are crucial for understanding the molecule's reactivity, kinetic stability, and electronic transitions.

Ligand-Target Docking Simulations for Interaction Prediction

No specific ligand-target docking simulations for this compound have been reported in the scientific literature. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to understand how a ligand might interact with a biological target, such as a protein or enzyme. nih.gov The process involves a search algorithm and a scoring function to estimate the binding affinity. nih.gov However, without any published docking studies for this particular compound, it is not possible to discuss its potential biological targets or binding interactions.

Advanced Analytical Methodologies for 2 5 Benzoyl 3 Thienyl Propanoic Acid Analysis

Chromatographic Separation and Purity Assessment

Chromatography is the cornerstone for the analysis of 2-(5-Benzoyl-3-thienyl)propanoic acid, enabling the separation of the parent compound from impurities, degradation products, and its enantiomers. High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Thin-Layer Chromatography (TLC) each offer unique advantages for specific analytical challenges.

HPLC is a widely utilized technique for the quantitative analysis and purity assessment of this compound in both bulk drug substance and pharmaceutical formulations. researchgate.net The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this compound. growingscience.comnih.gov A typical method employs a C18 column with a mobile phase consisting of an aqueous buffer (like phosphate (B84403) buffer) and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). pensoft.netresearchgate.net The pH of the mobile phase is a critical parameter that influences the retention and peak shape of the acidic analyte. Validation of these methods is performed according to International Council for Harmonisation (ICH) guidelines to ensure they are fit for purpose, assessing parameters like specificity, linearity, accuracy, precision, and robustness. pensoft.netnih.govnih.govnih.gov

For instance, a validated stability-indicating RP-HPLC method can be used to separate this compound from its potential degradation products and process-related impurities. pensoft.net The detection is typically carried out using a UV/VIS detector, often at wavelengths around 225 nm or 310 nm, where the benzoyl chromophore exhibits strong absorbance. researchgate.netnih.gov

Table 1: Example of HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Source |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | researchgate.netnih.gov |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.netnih.gov |

| Detection | UV at 225 nm or 310 nm | researchgate.netnih.gov |

| Column Temperature | 30 °C | researchgate.net |

| Injection Volume | 10 - 20 µL | nih.govrsc.org |

Stereospecific HPLC assays are essential for studying the enantiomers of this compound. These can be direct or indirect methods. Direct methods utilize a chiral stationary phase (CSP), such as one based on amylose (B160209) derivatives, to resolve the enantiomers. rsc.orgnih.gov Indirect methods involve pre-column derivatization of the enantiomers with a chiral reagent, like L-leucinamide, to form diastereomers that can be separated on a standard achiral column (e.g., C18). nih.govnih.gov While indirect methods can be effective, they carry a risk of chiral conversion during the derivatization step. nih.gov Direct methods are often preferred as they have been shown to be suitable for analysis without causing racemization. nih.gov

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed and reduced environmental impact. chromatographyonline.comresearchgate.net SFC typically uses supercritical carbon dioxide as the main mobile phase component, often with a small amount of a polar organic modifier like methanol or isopropanol. researchgate.netnih.gov The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiency compared to liquid chromatography. chromatographyonline.com

For the enantiomeric resolution of this compound, SFC is particularly effective when coupled with chiral stationary phases. fagg.be Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used in screening strategies to find suitable separation conditions. researchgate.netnih.gov The development of high-throughput SFC screening platforms has streamlined the process of chiral method development in drug discovery. nih.gov These systems can automatically screen a compound against a set of different columns and mobile phase modifiers to quickly identify optimal conditions for enantioseparation. researchgate.net

Table 2: Common Chiral Stationary Phases Used in SFC Screening

| Stationary Phase Type | Example Column Names | Source |

| Amylose-based | Chiralpak AD, Lux i-Amylose-3 | nih.govnih.gov |

| Cellulose-based | Chiralcel OD, Chiralcel OJ | nih.gov |

| Glycopeptide-based | Chirobiotic V (Vancomycin) | fagg.be |

The successful application of SFC demonstrates its utility as a complementary technique to HPLC for comprehensive chiral analysis. chromatographyonline.comnih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is well-suited for the qualitative analysis of this compound. nih.gov It is frequently used to monitor the progress of chemical reactions during its synthesis, allowing chemists to quickly assess the consumption of starting materials and the formation of the desired product. researchgate.net

In a typical TLC analysis, the compound is spotted onto a plate coated with a stationary phase, most commonly silica (B1680970) gel. researchgate.net The plate is then placed in a developing chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the components between the stationary and mobile phases. For this compound and other NSAIDs, a mobile phase might consist of a mixture of a non-polar solvent like toluene (B28343) or chloroform, a more polar solvent like ethyl acetate (B1210297), and a small amount of an acid like glacial acetic acid to ensure good spot shape for the acidic analyte. researchgate.net

Table 3: Example TLC System for NSAID Separation

| Parameter | Description | Source |

| Stationary Phase | Silica gel 60 F254 TLC plates | researchgate.net |

| Mobile Phase | Toluene-ethyl acetate-glacial acetic acid (17:13:1, v/v/v) | researchgate.net |

| Detection | UV light (at 254 nm) | researchgate.net |

After development, the separated spots are visualized, typically under UV light, where the UV-active compound appears as a dark spot against a fluorescent background. TLC can also be used for initial purity screening and to identify the presence of major impurities. researchgate.net When combined with densitometry, TLC can provide quantitative or semi-quantitative results. researchgate.net

Integration of Analytical Techniques for Comprehensive Characterization

A single analytical technique is often insufficient for the complete characterization of a pharmaceutical compound like this compound. A more comprehensive understanding is achieved by integrating multiple analytical methodologies.

The coupling of liquid chromatography with mass spectrometry (LC-MS/MS) provides a significant enhancement in selectivity and sensitivity compared to HPLC with UV detection alone. researchgate.netresearchgate.net This is particularly valuable for bioanalytical applications where the compound needs to be quantified in complex biological matrices like plasma. growingscience.comresearchgate.netresearchgate.net The mass spectrometer provides structural information and allows for highly specific detection, minimizing interference from matrix components.

Furthermore, employing orthogonal chromatographic techniques is a powerful strategy. For instance, an offline two-dimensional approach combining reversed-phase LC for initial separation of regioisomers, followed by chiral SFC analysis of the collected fractions, can be used for the detailed characterization of complex mixtures. nih.gov This integration ensures that different aspects of the molecule's purity—achiral, chiral, and isomeric—are thoroughly investigated. The combination of techniques like HPLC, SFC, and TLC, often coupled with spectroscopic methods, provides a complete analytical profile, ensuring the quality and consistency of this compound.

Q & A

Q. What are the optimal synthetic routes for 2-(5-Benzoyl-3-thienyl)propanoic acid, and how can reaction yields be improved?

The synthesis typically involves Friedel-Crafts acylation of thiophene derivatives followed by propanoic acid side-chain introduction. Key steps include:

- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ for benzoylation of thiophene .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve ≥98% purity .

- Yield optimization : Temperature control (60–80°C) and stoichiometric excess of benzoyl chloride (1.2–1.5 eq.) improve yields.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Q. What are the best practices for storage and handling to ensure stability?

- Storage : -20°C in airtight, light-resistant containers to prevent photodegradation of the benzoyl group .

- Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid oxidation of the thiophene ring .

Advanced Research Questions

Q. How can computational models predict synthetic pathways and retrosynthetic disconnections?

- Retrosynthesis tools : PubChem’s SMILES (C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)NC(=O)CCC3=CC=CC=C3) and InChIKey (YDLVDMUKKCZZHI-UHFFFAOYSA-N) enable pathway prediction via AI-driven platforms (e.g., Reaxys, SciFinder) .

- Feasibility scoring : Template_relevance models prioritize routes with high atom economy (>70%) and low steric hindrance .

Q. How do structural modifications influence COX-1/COX-2 selectivity in propanoic acid derivatives?

- Substituent effects : Replacing the thienyl group with dibenzofuran (as in 2-(dibenzo[b,d]furan-2-yl)propanoic acid) increases COX-1 selectivity by 3-fold due to enhanced hydrophobic interactions .

- Methodology : Docking simulations (AutoDock Vina) and in vitro COX inhibition assays (IC₅₀ comparisons) validate selectivity .

Q. What in vitro models are used to evaluate PPARγ agonist activity?

- Transactivation assays : Luciferase reporter systems in HEK293 cells transfected with PPARγ plasmids .

- Binding affinity : Competitive radioligand assays (³H-rosiglitazone displacement) with Kd values <100 nM indicate high potency .

Data Contradiction & Resolution

Q. How can researchers resolve discrepancies in reported biological activities (e.g., COX vs. PPARγ activity)?

- Experimental replication : Standardize assay conditions (e.g., cell line, incubation time) to minimize variability .

- Meta-analysis : Cross-reference PubChem bioactivity data (AID 743255 for COX) with independent studies to identify outliers .

Methodological Workflows

Q. What strategies are recommended for impurity profiling during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.